2-Amino-3-bromo-4-fluorobenzonitrile

Catalog No.
S2795173
CAS No.
1093951-76-8
M.F
C7H4BrFN2
M. Wt
215.025
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-bromo-4-fluorobenzonitrile

CAS Number

1093951-76-8

Product Name

2-Amino-3-bromo-4-fluorobenzonitrile

IUPAC Name

2-amino-3-bromo-4-fluorobenzonitrile

Molecular Formula

C7H4BrFN2

Molecular Weight

215.025

InChI

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2

InChI Key

XBYJIIQKKGUIBO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C#N)N)Br)F

Solubility

not available

2-Amino-3-bromo-4-fluorobenzonitrile is an organic compound characterized by the molecular formula C7_7H4_4BrFN2_2. This compound is a derivative of benzonitrile, featuring an amino group, a bromo substituent, and a fluoro substituent on the benzene ring. The presence of these functional groups significantly influences its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis and Characterization:

2-Amino-3-bromo-4-fluorobenzonitrile is an aromatic organic compound with the chemical formula C7H4BrFN. While its specific applications are not extensively documented, its synthesis and characterization have been reported in scientific research. Researchers have described methods for its preparation using various starting materials and reaction conditions [].

Potential Applications:

Due to the presence of functional groups like amine, bromine, and fluorine, 2-Amino-3-bromo-4-fluorobenzonitrile possesses properties that could be of interest for various scientific research applications. These potential applications include:

  • Medicinal Chemistry: The combination of the amine and the halogens (bromine and fluorine) can be beneficial for designing and synthesizing novel drug candidates. The amine group can participate in hydrogen bonding and other interactions with biological targets, while the halogens can influence the lipophilicity and metabolic stability of the molecule [].
  • Material Science: Fluorinated aromatic compounds are often used in the development of new materials with specific properties, such as liquid crystals, polymers, andpharmaceutically active agents []. The presence of the fluorine atom in 2-Amino-3-bromo-4-fluorobenzonitrile could be advantageous for exploring its potential in material science applications.

  • Nucleophilic Substitution: The bromo and fluoro groups make this compound susceptible to nucleophilic aromatic substitution reactions. Nucleophiles such as amines or thiols can replace these halogens, leading to various substituted derivatives.
  • Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to yield corresponding amines. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Cyclization Reactions: Under acidic conditions, this compound can participate in cyclization reactions, forming heterocyclic compounds.

The synthesis of 2-Amino-3-bromo-4-fluorobenzonitrile typically involves several steps:

  • Bromination and Fluorination: A common synthetic route includes the bromination of 4-fluorobenzonitrile using bromine in the presence of a catalyst such as copper(I) bromide. This reaction introduces the bromo substituent onto the aromatic ring.
  • Subsequent Amination: The introduction of the amino group can be achieved through various methods, including reduction processes or direct amination techniques.
  • Optimization for Industrial Production: For large-scale production, continuous flow reactors and automated systems are often employed to enhance yield and maintain quality.

2-Amino-3-bromo-4-fluorobenzonitrile has diverse applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
  • Biology: The compound is investigated for its potential role in developing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Industry: It is utilized in producing liquid crystals and materials for electronic applications due to its unique electronic properties.

Interaction studies focus on understanding how 2-Amino-3-bromo-4-fluorobenzonitrile behaves in biological systems. These investigations assess its interactions with proteins or enzymes, which are crucial for determining its pharmacological properties and safety profiles. Key areas of research include:

  • Enzyme Interaction: Understanding how the compound interacts with specific enzymes that may influence metabolic pathways.
  • Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its therapeutic potential.

Several compounds share structural similarities with 2-Amino-3-bromo-4-fluorobenzonitrile, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
2-Amino-4-bromo-3-fluorobenzonitrile1209498-46-30.88
4-Bromo-2-fluorobenzonitrile1334331-01-90.86
3-Bromo-4-fluorobenzonitrile627871-16-30.81

Comparison

The uniqueness of 2-Amino-3-bromo-4-fluorobenzonitrile lies in the specific positioning of its substituents on the benzene ring. This arrangement influences its reactivity patterns and the types of derivatives that can be synthesized compared to its analogs. These structural differences play a crucial role in determining their respective applications in research and industry.

XLogP3

2.3

Dates

Last modified: 08-17-2023

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